Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound notable for its unique structural characteristics and potential applications in various fields of chemistry. This compound features a cyclopropane ring, which is a three-membered carbon structure, and a dioxaborole moiety that contributes to its chemical reactivity and stability. The compound's systematic name reflects its stereochemistry and functional groups.
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid can be classified as an organoboron compound due to the presence of boron atoms. It also falls under the category of carboxylic acids due to the carboxyl functional group (-COOH) in its structure. Its unique properties make it relevant in organic synthesis and medicinal chemistry.
The synthesis of Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid typically involves multi-step synthetic routes that integrate boron chemistry with cyclopropane formation.
Technical Details:
The molecular structure of Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid can be represented using various chemical notation systems:
CC1(C)OB(OC1(C)C)c2cnn(c2)C3CC3
NLWYVKHISUTBMY-UHFFFAOYSA-N
This notation provides insight into the arrangement of atoms within the molecule and highlights the presence of both cyclic and acyclic structures.
The compound has a molecular weight of approximately 269.25 g/mol and features chiral centers that contribute to its stereoisomerism. The presence of boron enhances its reactivity in various chemical transformations.
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid participates in several key reactions:
Technical Details: These reactions often require catalysts such as palladium or nickel complexes to facilitate bond formation.
The mechanism by which Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid operates in reactions involves several steps:
Kinetic studies may reveal the rate constants associated with these reactions under various conditions.
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is typically characterized by:
The compound exhibits typical carboxylic acid behavior such as:
Relevant data includes stability under ambient conditions but sensitivity to moisture due to the boron component.
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid finds applications in:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2